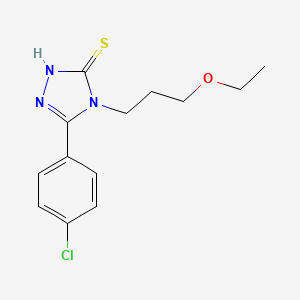
5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol (abbreviated as 5-CPETT) is a chemical compound that has been studied extensively for its potential applications in various scientific fields. 5-CPETT is a member of the triazole family, a group of compounds that are characterized by the presence of three nitrogen atoms in a ring structure. 5-CPETT has been found to exhibit a wide range of biological activities, including antioxidant, antifungal, and anti-inflammatory properties. Its versatility and potential applications in various fields make it an interesting compound to study.
Applications De Recherche Scientifique
Antimicrobial Activities
- Derivatives of 1,2,4-triazole, such as those containing the 5-(4-chlorophenyl) group, have been synthesized and found to exhibit significant inhibition on bacterial and fungal growth, suggesting potential antimicrobial applications (Purohit et al., 2011).
Enzyme Inhibition
- Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and shown effective in inhibiting lipase and α-glucosidase enzymes, which can have implications in treating metabolic disorders (Bekircan et al., 2015).
Antibacterial Properties
- Novel derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been prepared and demonstrated antibacterial activity against various bacterial strains, indicating their potential use in developing new antibacterial agents (Plech et al., 2011).
Molecular Docking Studies
- Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their anti-cancer properties. These compounds show potential as EGFR inhibitors, which is significant in cancer therapy (Karayel, 2021).
Crystal and Molecular Structure Analysis
- The crystal structure of compounds related to 1,2,4-triazole derivatives has been determined, providing valuable insights for the design of new molecules with desired properties (Sarala et al., 2006).
Physicochemical Properties
- Research has been conducted on the synthesis and physicochemical properties of certain 1,2,4-triazole derivatives, leading to the discovery of compounds with potential antitumor, antiinflammatory, and antioxidant activities (Sameluk & Kaplaushenko, 2015).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4-(3-ethoxypropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-2-18-9-3-8-17-12(15-16-13(17)19)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGWWSLRHDPSPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2378297.png)
![4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2378302.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2378305.png)
![1-(Benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378306.png)
![(3-(dimethylamino)phenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378308.png)
![6-(azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2378311.png)
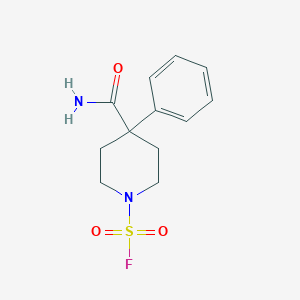
![N-(4-chlorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2378313.png)
![tert-Butyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B2378314.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2378315.png)
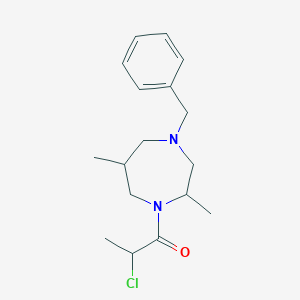
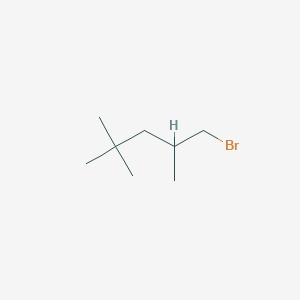
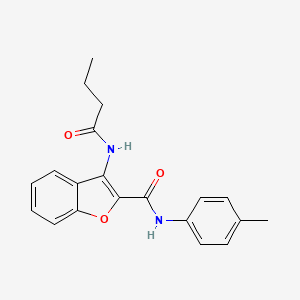
![4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2378320.png)